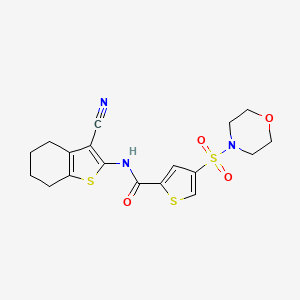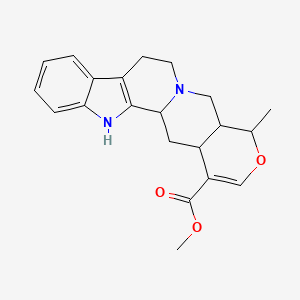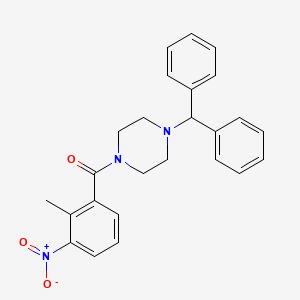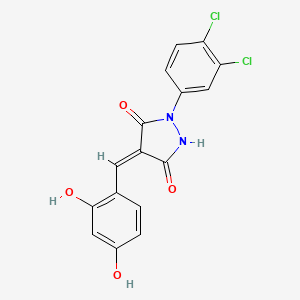![molecular formula C21H26N2O2 B4998338 3-butoxy-N-[4-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B4998338.png)
3-butoxy-N-[4-(1-pyrrolidinyl)phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-butoxy-N-[4-(1-pyrrolidinyl)phenyl]benzamide is a chemical compound that has been used extensively in scientific research. It is a member of the benzamide family of compounds and is known for its ability to interact with certain receptors in the body.
Mecanismo De Acción
The mechanism of action of 3-butoxy-N-[4-(1-pyrrolidinyl)phenyl]benzamide is not fully understood. However, it is believed to interact with certain receptors in the body, leading to changes in neurotransmitter activity. This may help to explain its effects on addiction, depression, and anxiety.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still being studied. However, it has been shown to have an impact on dopamine release in the brain, which may be related to its effects on addiction. It has also been shown to have an impact on the immune system, which may be related to its effects on depression and anxiety.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-butoxy-N-[4-(1-pyrrolidinyl)phenyl]benzamide in lab experiments is its ability to interact with specific receptors in the body. This allows researchers to study the effects of the compound on specific biological processes. However, one limitation of using this compound is its potential for toxicity. Careful consideration must be given to dosing and exposure levels to ensure the safety of researchers and study participants.
Direcciones Futuras
There are many future directions for research related to 3-butoxy-N-[4-(1-pyrrolidinyl)phenyl]benzamide. One area of interest is its potential as a treatment for addiction. Studies have shown that the compound may be able to reduce drug-seeking behavior in animals. Another area of interest is its potential as a treatment for depression and anxiety. Studies have shown that the compound may be able to reduce symptoms of these conditions in animals. Finally, there is interest in understanding the long-term effects of the compound on the body, including its impact on the immune system and other biological processes.
Conclusion:
This compound is a chemical compound that has been used extensively in scientific research. It has been shown to interact with certain receptors in the body, leading to changes in neurotransmitter activity. This has led to its use in studies related to addiction, depression, and anxiety. While there are advantages to using this compound in lab experiments, there are also potential limitations related to toxicity. However, future research may help to unlock the full potential of this compound as a treatment for a variety of conditions.
Métodos De Síntesis
The synthesis of 3-butoxy-N-[4-(1-pyrrolidinyl)phenyl]benzamide involves several steps. The first step involves the reaction of 4-(1-pyrrolidinyl)aniline with butyl bromide to form 4-(1-pyrrolidinyl)butylamine. This is followed by the reaction of the resulting compound with 3-bromobenzoyl chloride to form the desired compound.
Aplicaciones Científicas De Investigación
3-butoxy-N-[4-(1-pyrrolidinyl)phenyl]benzamide has been used in a variety of scientific research applications. It has been shown to interact with certain receptors in the body, including the dopamine D2 receptor and the sigma-1 receptor. This has led to its use in studies related to addiction, depression, and anxiety.
Propiedades
IUPAC Name |
3-butoxy-N-(4-pyrrolidin-1-ylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c1-2-3-15-25-20-8-6-7-17(16-20)21(24)22-18-9-11-19(12-10-18)23-13-4-5-14-23/h6-12,16H,2-5,13-15H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWIWHCAVQADAAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3-{[1-(4-chlorophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-indol-1-yl)-N-phenylacetamide](/img/structure/B4998260.png)


![1-[(3-methylphenoxy)acetyl]-4-(3-phenylpropyl)piperazine oxalate](/img/structure/B4998275.png)
![11-(2-isopropoxyphenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4998276.png)

![5-{4-[2-(2-sec-butylphenoxy)ethoxy]-3-methoxybenzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4998298.png)
![2-(1-phenylbenzo[f]quinolin-3-yl)phenol](/img/structure/B4998305.png)

![2-[(4-benzyl-1-piperazinyl)methyl]-4-bromo-6-methoxyphenol](/img/structure/B4998320.png)
![N-({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-3-furamide](/img/structure/B4998325.png)
![2-[(3-bromo-4-biphenylyl)oxy]-N-(2-methyl-4-nitrophenyl)acetamide](/img/structure/B4998332.png)
![N-{2-(2-chlorophenyl)-1-[({4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}amino)carbonyl]vinyl}-4-methylbenzamide](/img/structure/B4998363.png)
